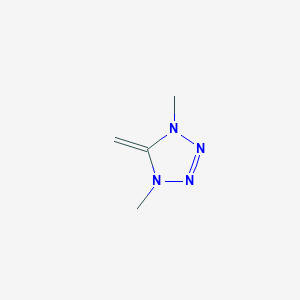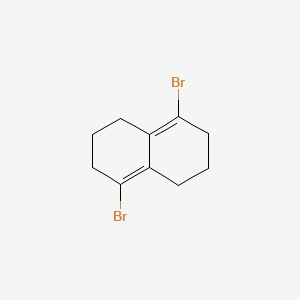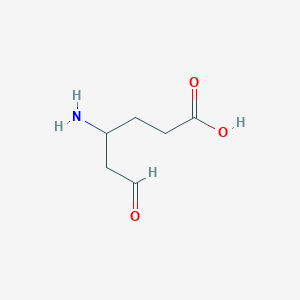
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of one or more amine groups attached to an aromatic ring. This particular compound features two butylphenyl and two methylphenyl groups attached to a benzene-1,3-diamine core. Aromatic amines are widely studied due to their applications in various fields such as materials science, pharmaceuticals, and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine, 4-butylphenyl bromide, and 3-methylphenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium acetate, is used to facilitate the coupling reaction.
Procedure: The benzene-1,3-diamine is reacted with 4-butylphenyl bromide and 3-methylphenyl bromide in the presence of a base, such as potassium carbonate, and the palladium catalyst. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions. Continuous flow reactors may be employed to improve efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Corresponding amines with reduced aromatic rings.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
相似化合物的比较
Similar Compounds
- N~1~,N~3~-Bis(4-methylphenyl)-N~1~,N~3~-bis(3-butylphenyl)benzene-1,3-diamine
- N~1~,N~3~-Bis(4-ethylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine
- N~1~,N~3~-Bis(4-propylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine
Uniqueness
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine is unique due to the specific arrangement of butyl and methyl groups on the aromatic rings. This structural configuration imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.
属性
| 184865-87-0 | |
分子式 |
C40H44N2 |
分子量 |
552.8 g/mol |
IUPAC 名称 |
1-N,3-N-bis(4-butylphenyl)-1-N,3-N-bis(3-methylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C40H44N2/c1-5-7-14-33-20-24-35(25-21-33)41(37-16-9-12-31(3)28-37)39-18-11-19-40(30-39)42(38-17-10-13-32(4)29-38)36-26-22-34(23-27-36)15-8-6-2/h9-13,16-30H,5-8,14-15H2,1-4H3 |
InChI 键 |
WJEJRYAAXKVUMA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC(=CC=C2)N(C3=CC=C(C=C3)CCCC)C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)

![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)

![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)

